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A comparative analysis of the next-generation cap-dependent endonuclease inhibitor, AV5124,

reveals its significant antiviral activity against influenza A and B viruses, including strains that

have developed resistance to the approved drug baloxavir marboxil. Notably, the active

metabolite of AV5124, known as AV5116, shows equipotent or greater potency than baloxavir's

active form (baloxavir acid, BXA) against the baloxavir-resistant I38T mutant.

Influenza virus resistance to existing antiviral medications presents a continuous challenge in

seasonal and pandemic preparedness. The emergence of the I38T substitution in the

polymerase acidic (PA) protein of the influenza virus has been linked to reduced susceptibility

to baloxavir, a first-in-class cap-dependent endonuclease inhibitor.[1][2] This has spurred the

development of novel antivirals capable of overcoming this resistance mechanism. AV5124, a

structural analogue of baloxavir, has emerged as a promising candidate, demonstrating robust

efficacy in preclinical studies against both wild-type and baloxavir-resistant influenza strains.[3]

[4]

Comparative Efficacy of AV5116 and Baloxavir Acid
(BXA)
In vitro studies highlight the superior or comparable performance of AV5116, the active

metabolite of AV5124, against various influenza strains, including those carrying the I38T

mutation that confers resistance to baloxavir.
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In Vitro Susceptibility in MDCK Cells
The antiviral activity of AV5116 and BXA was assessed using plaque-reduction assays in

Madin-Darby canine kidney (MDCK) cells. The 50% effective concentration (EC50) values,

which represent the concentration of the drug that inhibits viral replication by 50%, were

determined for influenza A and B virus strains with and without the I38T PA substitution.

Virus Strain
PA
Substitution

AV5116 EC50
(nM)

Baloxavir Acid
(BXA) EC50
(nM)

Fold Change
(BXA/AV5116)

Influenza

A(H1N1)pdm09
I38-WT

Data not

specified

Data not

specified
-

I38T Lower than BXA
Higher than

AV5116

Statistically

significant

improvement

Influenza

A(H3N2)
I38-WT

Comparable to

BXA

Comparable to

AV5116

No significant

difference

I38T Lower than BXA
Higher than

AV5116

Trend towards

greater potency

(not statistically

significant)

Influenza

B/Brisbane/60
I38-WT

Comparable to

BXA

Comparable to

AV5116

No significant

difference

I38T
Comparable to

BXA

Comparable to

AV5116

No significant

difference

Data synthesized from a 2020 study published in the Journal of Antimicrobial Chemotherapy.[4]

Notably, AV5116 was significantly more potent than BXA in inhibiting the replication of the

baloxavir-resistant A(H1N1)pdm09 strain carrying the I38T mutation.[4] While a similar trend

was observed for the A(H3N2) I38T mutant, the difference was not statistically significant.[4]

Inhibition of Polymerase Activity
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Further investigations into the mechanism of action involved cell-free assays to measure the

inhibition of the influenza virus polymerase complex. These experiments confirmed that

AV5116 was more effective than BXA at reducing the polymerase activity of influenza A virus

with the baloxavir-resistant I38T substitution.[4]

In Vivo Protective Efficacy in a Mouse Model
The therapeutic potential of AV5124 was evaluated in a lethal challenge mouse model using

the A(H1N1)pdm09 influenza virus. BALB/c mice were infected with the virus and subsequently

treated with AV5124 or baloxavir marboxil (BXM).

Treatment Group Dose (mg/kg) Survival Rate (%)

AV5124 20 60%

50 100%

Baloxavir Marboxil (BXM) 20 80%

50 90%

Data from a 2020 study in BALB/c mice.[4]

Treatment with AV5124 demonstrated a dose-dependent increase in survival rates, with a 50

mg/kg dose providing complete protection against mortality.[4] This indicates the promising in

vivo efficacy of AV5124 as an anti-influenza therapeutic agent.

Mechanism of Action: Targeting the Cap-Dependent
Endonuclease
Both AV5124 (via its active metabolite AV5116) and baloxavir function by inhibiting the cap-

dependent endonuclease activity of the viral polymerase acidic (PA) protein.[5][6] This enzyme

is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps of host cell

messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[5] By

blocking this process, these drugs effectively halt viral gene transcription and replication.
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Figure 1. Mechanism of action of AV5124 and baloxavir.
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Experimental Protocols
In Vitro Antiviral Susceptibility Testing (Plaque-
Reduction Assay)
Madin-Darby canine kidney (MDCK) cells were used to assess the antiviral activity of the

compounds. Confluent cell monolayers were infected with influenza A or B viruses. The

infected cells were then overlaid with medium containing various concentrations of the test

compounds (AV5116 or BXA). After incubation to allow for plaque formation, the cells were

fixed and stained. The number of plaques at each drug concentration was counted, and the

EC50 value was calculated as the drug concentration that reduced the number of plaques by

50% compared to the untreated control.[4]

In Vivo Efficacy in a Lethal Challenge Mouse Model
Female BALB/c mice were intranasally infected with a lethal dose of influenza A(H1N1)pdm09

virus. Treatment with AV5124 or baloxavir marboxil (BXM) was initiated post-infection. The

compounds were administered orally at doses of 20 mg/kg and 50 mg/kg. The mice were

monitored daily for signs of illness, weight loss, and survival over a period of time. The

protective efficacy of the compounds was determined by the survival rate of the treated mice

compared to a placebo group.[4]
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Figure 2. Experimental workflow for antiviral efficacy testing.

Conclusion
AV5124 represents a significant advancement in the development of influenza antiviral

therapies. Its active metabolite, AV5116, demonstrates potent inhibitory activity against a range

of influenza viruses, including the baloxavir-resistant I38T mutant.[3][4] The in vivo data further

supports its potential as an effective treatment for influenza, with a high survival rate observed
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in mouse models.[4] The continued development of AV5124 is warranted to address the

evolving landscape of antiviral resistance and to provide a new therapeutic option for the

management of seasonal and pandemic influenza.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7953317/
https://www.benchchem.com/product/b15568406?utm_src=pdf-body
https://www.benchchem.com/product/b15568406?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9157400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9505253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9505253/
https://www.researchgate.net/publication/348019029_Synthesis_inhibitory_activity_and_oral_dosing_formulation_of_AV5124_the_structural_analogue_of_influenza_virus_endonuclease_inhibitor_baloxavir
https://pmc.ncbi.nlm.nih.gov/articles/PMC7953317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7953317/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-baloxavir-marboxil
https://pmc.ncbi.nlm.nih.gov/articles/PMC6336199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6336199/
https://www.benchchem.com/product/b15568406#efficacy-of-av5124-against-baloxavir-resistant-i38t-mutant
https://www.benchchem.com/product/b15568406#efficacy-of-av5124-against-baloxavir-resistant-i38t-mutant
https://www.benchchem.com/product/b15568406#efficacy-of-av5124-against-baloxavir-resistant-i38t-mutant
https://www.benchchem.com/product/b15568406#efficacy-of-av5124-against-baloxavir-resistant-i38t-mutant
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15568406?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

